Dihydrocortisone acetate

Overview

Description

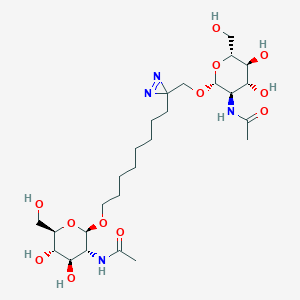

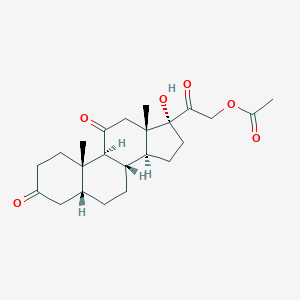

Dihydrocortisone acetate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is a derivative of hydrocortisone, where the acetate group helps to protect the hydrocortisone molecule from being broken down by enzymes in the body, thereby prolonging its duration of action and enhancing its absorption . This compound is primarily used for its anti-inflammatory and immunosuppressive properties.

Mechanism of Action

- In the nucleus, the complex binds to specific glucocorticoid response elements (GRE) in the promoter region of target genes .

- Downstream effects include reduced production of pro-inflammatory cytokines and enzymes, such as IL-1, IL-6, and COX-2 .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

Dihydrocortisone acetate interacts with various enzymes, proteins, and other biomolecules in the body. It binds to the glucocorticoid receptor, inhibiting pro-inflammatory signals and promoting anti-inflammatory signals . The acetate group in this compound helps protect the hydrocortisone molecule from being broken down by enzymes in the body, prolonging its duration of action .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses virtually every component of the inflammatory process, including the synthesis of interleukins and numerous other proinflammatory cytokines .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the glucocorticoid receptor, leading to downstream effects such as inhibition of phospholipase A2, NF-kappa B, other inflammatory transcription factors, and the promotion of anti-inflammatory genes . This binding interaction with biomolecules results in enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that a higher dose of hydrocortisone increased systolic and diastolic blood pressure, accompanied by changes in the renin-angiotensin-aldosterone system, 11β-hydroxysteroid dehydrogenase enzyme activity, and circulating normetanephrine .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Corticosteroids, including this compound, have been found to have a wide therapeutic window as patients may require doses that are multiples of what the body naturally produces .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels . It is rapidly metabolized in the liver and excreted by the kidneys before reaching its target tissue .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is more stable and less susceptible to metabolism, allowing a higher proportion of the drug to be absorbed and reach systemic circulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are predominantly in the nucleus, whereas some forms are found in both the cytoplasm and nucleus . This localization can influence its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dihydrocortisone acetate typically involves the acetylation of hydrocortisone. The process begins with the reaction of hydrocortisone with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl group at the 21st position .

Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes. The starting material, typically diosgenin, undergoes a series of chemical and biotechnological steps, including hydroxylation and dehydrogenation, to produce the desired corticosteroid . The use of microbial transformation helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Dihydrocortisone acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cortisone derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.

Major Products Formed:

Oxidation: Cortisone derivatives.

Reduction: Alcohol derivatives of dihydrocortisone.

Substitution: Various ester derivatives depending on the substituent used.

Scientific Research Applications

Dihydrocortisone acetate has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

Biology: Employed in studies investigating the effects of glucocorticoids on cellular processes and gene expression.

Medicine: Utilized in the development of anti-inflammatory and immunosuppressive therapies.

Industry: Used in the formulation of topical creams and ointments for the treatment of various skin conditions.

Comparison with Similar Compounds

Hydrocortisone: The parent compound of dihydrocortisone acetate, used for similar therapeutic purposes but with a shorter duration of action.

Prednisone: A synthetic corticosteroid with a similar mechanism of action but different pharmacokinetic properties.

Prednisolone: A metabolite of prednisone, often used interchangeably with prednisone in clinical settings.

Uniqueness: this compound is unique in its enhanced stability and prolonged duration of action compared to hydrocortisone. The acetate group protects the molecule from rapid metabolism, allowing for more sustained therapeutic effects . This makes it particularly useful in conditions requiring long-term corticosteroid therapy.

Properties

IUPAC Name |

[2-[(5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-17,20,28H,4-12H2,1-3H3/t14-,16+,17+,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZCNJEFLSOQGST-LPEMZKRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401191381 | |

| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-59-8 | |

| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 22843 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC22843 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregnane-3,11,20-trione, 21-(acetyloxy)-17-hydroxy-, (5β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401191381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-α,21-dihydroxy-5-β-pregnane-3,11,20-trione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROCORTISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B5QZ569N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the analytical methods used to determine the presence and quantity of dihydrocortisone acetate?

A1: Paper chromatography serves as an effective method for separating this compound from other compounds []. The process involves using a formamide and methanol impregnated paper, developing the chromatogram with a cyclohexane-benzene-chloroform mixture, and identifying the steroid by its reaction with Tollen's reagent, resulting in a distinctive dark brown spot []. Quantification can be achieved by eluting the steroid from the paper, reacting it with tetramethylammonium hydroxide and triphenyl-tetrazolium chloride, and measuring the optical density at 480 nm []. This method allows for the sensitive determination of this compound in samples.

Q2: Can you elaborate on a novel synthetic route for a derivative of this compound?

A2: A novel synthesis utilizes cortisone acetate as a starting material to produce tetrahydrocortisone 3-glucuronide []. A key step involves employing lithium tri-tert-butoxyaluminum hydride to selectively reduce the C-3 carbonyl group of 5β-dihydrocortisone acetate to yield 3α-5β-tetrahydrocortisone acetate []. Subsequent glycosylation using the Koenig-Knorr method, with glycosyl bromide as the donor and cadmium carbonate as a promoter, leads to the formation of the desired tetrahydrocortisone 3-glucuronide in high yield []. This efficient route offers advantages over previously reported methods in terms of yield and number of steps.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.